Methyl 2-isopropoxy-5-nitrobenzoate

Description

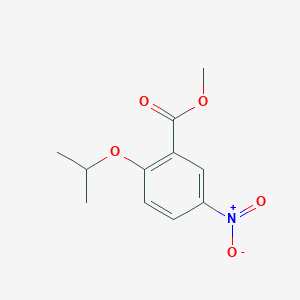

Methyl 2-isopropoxy-5-nitrobenzoate is a substituted methyl ester characterized by a nitro group (-NO₂) at the 5-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzoate backbone. This compound is structurally notable for its electron-withdrawing nitro group, which influences its reactivity, solubility, and stability compared to simpler methyl esters.

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

methyl 5-nitro-2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H13NO5/c1-7(2)17-10-5-4-8(12(14)15)6-9(10)11(13)16-3/h4-7H,1-3H3 |

InChI Key |

QWDADDKGBBZBAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features

- Nitro Group : The 5-nitro substitution differentiates Methyl 2-isopropoxy-5-nitrobenzoate from most naturally occurring methyl esters (e.g., methyl salicylate in ), which typically lack nitro functionalities. The nitro group enhances polarity and may reduce volatility due to increased molecular weight .

- Isopropoxy Group : The branched isopropoxy substituent at the 2-position contrasts with linear alkoxy groups (e.g., methoxy in methyl salicylate). This branching may sterically hinder reactions at the ester carbonyl group .

Comparison with Selected Methyl Esters

Physicochemical Properties

Volatility and Solubility

- This compound is expected to exhibit lower volatility than methyl salicylate (boiling point ~222°C) due to its nitro group and larger molecular mass .

- The nitro group enhances solubility in polar solvents (e.g., acetone, DMSO) compared to diterpene-derived esters like sandaracopimaric acid methyl ester, which are highly hydrophobic .

Stability

- The electron-withdrawing nitro group may reduce hydrolytic stability of the ester bond compared to methyl esters without such groups (e.g., methyl salicylate). This could limit its use in aqueous environments .

Reactivity Trends

- Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitution to the meta position relative to itself. This contrasts with methyl salicylate, where the hydroxyl group activates the ring for ortho/para substitution .

- Ester Hydrolysis : The isopropoxy group’s steric bulk may slow hydrolysis compared to methyl esters with smaller alkoxy groups (e.g., methyl acetate) .

Limitations of Available Data

The provided evidence lacks direct data on this compound, necessitating inferences from structurally related compounds. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.